molecular formula C32H24N8O2 B11612996 2,5-bis(1H-benzotriazol-1-yl)-3,6-bis[(4-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione

2,5-bis(1H-benzotriazol-1-yl)-3,6-bis[(4-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione

Cat. No.: B11612996
M. Wt: 552.6 g/mol
InChI Key: AMPKSZSSUQFFDE-UHFFFAOYSA-N
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Description

2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS[(4-METHYLPHENYL)AMINO]CYCLOHEXA-2,5-DIENE-1,4-DIONE is a complex organic compound featuring benzotriazole and aminophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS[(4-METHYLPHENYL)AMINO]CYCLOHEXA-2,5-DIENE-1,4-DIONE typically involves the condensation of benzotriazole derivatives with aminophenyl compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS[(4-METHYLPHENYL)AMINO]CYCLOHEXA-2,5-DIENE-1,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted benzotriazole and aminophenyl derivatives, which can be further utilized in different applications .

Scientific Research Applications

2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS[(4-METHYLPHENYL)AMINO]CYCLOHEXA-2,5-DIENE-1,4-DIONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS[(4-METHYLPHENYL)AMINO]CYCLOHEXA-2,5-DIENE-1,4-DIONE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety acts as an electron-donating or electron-withdrawing group, influencing the compound’s reactivity and stability. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS[(4-METHYLPHENYL)AMINO]CYCLOHEXA-2,5-DIENE-1,4-DIONE stands out due to its unique combination of benzotriazole and aminophenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C32H24N8O2

Molecular Weight

552.6 g/mol

IUPAC Name

2,5-bis(benzotriazol-1-yl)-3,6-bis(4-methylanilino)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C32H24N8O2/c1-19-11-15-21(16-12-19)33-27-29(39-25-9-5-3-7-23(25)35-37-39)32(42)28(34-22-17-13-20(2)14-18-22)30(31(27)41)40-26-10-6-4-8-24(26)36-38-40/h3-18,33-34H,1-2H3

InChI Key

AMPKSZSSUQFFDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NC5=CC=C(C=C5)C)N6C7=CC=CC=C7N=N6

Origin of Product

United States

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